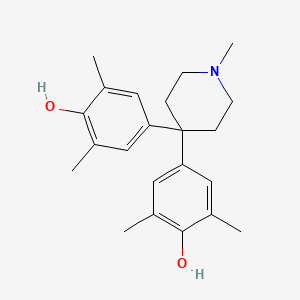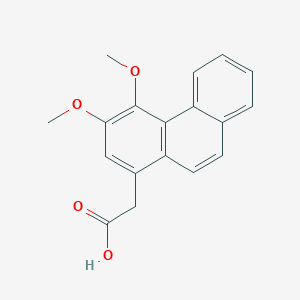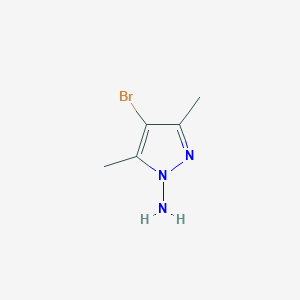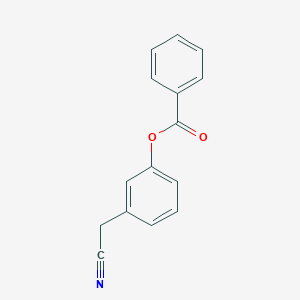
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate: , also known by its systematic name (4-CHLOROCARBONYLPHENYL)BORONIC ANHYDRIDE , is a chemical compound with the molecular formula C7H6BClO3 It belongs to the class of boronic acids and derivatives
Chemical Formula: CHBClO
Molecular Weight: 184.38 g/mol
Melting Point: >300°C (predicted)
Density: 1.39 g/cm (predicted)
pKa: 7.08 (predicted)
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate involves the reaction of appropriate starting materials. While specific literature procedures may vary, the general synthetic route includes the following steps:
-
Boronic Acid Derivative Formation
- A boronic acid derivative (e.g., phenylboronic acid) reacts with an appropriate chlorinating agent (e.g., thionyl chloride) to form the chlorocarbonylphenylboronic anhydride.
-
Esterification
- The chlorocarbonylphenylboronic anhydride reacts with butanol (4-butoxybenzyl alcohol) to yield this compound.
Industrial Production:
Industrial-scale production methods may involve optimized conditions and catalysts to enhance yield and efficiency.
Analyse Des Réactions Chimiques
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group may occur.
Other Transformations: Further functionalization or derivatization is possible.
Common reagents and conditions include boronic acids, bases, and solvents suitable for the desired reaction type.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate or intermediate.
Materials Science: For functional materials and polymers.
Organic Synthesis: As a building block in complex molecule synthesis.
Mécanisme D'action
The precise mechanism of action for 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate depends on its specific application. It may interact with biological targets or participate in chemical transformations.
Comparaison Avec Des Composés Similaires
Remember that this information is based on available data, and further research may provide additional insights
Propriétés
Numéro CAS |
116120-50-4 |
|---|---|
Formule moléculaire |
C18H17ClO4 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
(4-carbonochloridoylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-12-22-15-8-6-14(7-9-15)18(21)23-16-10-4-13(5-11-16)17(19)20/h4-11H,2-3,12H2,1H3 |
Clé InChI |
ZSBISKAZHWVZBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)



![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)



![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

